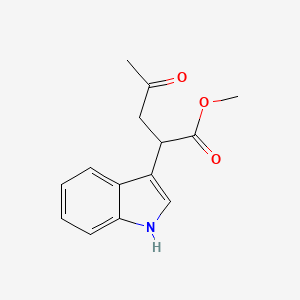![molecular formula C17H23ClN4O3 B11532728 (3E)-3-{2-[(tert-butylamino)(oxo)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11532728.png)
(3E)-3-{2-[(tert-butylamino)(oxo)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{2-[(tert-butylamino)(oxo)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butylamino group, a hydrazinylidene moiety, and a chlorinated aromatic ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(tert-butylamino)(oxo)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the chlorinated aromatic ring, which undergoes a series of reactions to introduce the tert-butylamino and hydrazinylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{2-[(tert-butylamino)(oxo)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinylidene moiety or other functional groups within the molecule.
Substitution: The chlorinated aromatic ring can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
(3E)-3-{2-[(tert-butylamino)(oxo)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[(tert-butylamino)(oxo)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related compound used in various chemical syntheses.
Acetylacetone: Another similar compound with applications in coordination chemistry and organic synthesis.
Diketene: Used in the production of acetoacetic acid derivatives.
Uniqueness
What sets (3E)-3-{2-[(tert-butylamino)(oxo)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for novel applications in various scientific fields.
Properties
Molecular Formula |
C17H23ClN4O3 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-tert-butyl-N'-[(E)-[4-(3-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C17H23ClN4O3/c1-10(21-22-16(25)15(24)20-17(3,4)5)9-14(23)19-13-8-6-7-12(18)11(13)2/h6-8H,9H2,1-5H3,(H,19,23)(H,20,24)(H,22,25)/b21-10+ |
InChI Key |
CXLUPBDMDISCIK-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)C(=O)NC(C)(C)C)/C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)C(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11532663.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11532674.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11532677.png)


![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide](/img/structure/B11532689.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532691.png)
![(3Z,5E)-3,5-bis[4-(benzyloxy)-3-methoxybenzylidene]-1-propylpiperidin-4-one](/img/structure/B11532692.png)
![Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone](/img/structure/B11532699.png)
![N'-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11532706.png)
![6-bromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11532714.png)
![N,N'-bis[(E)-(3,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11532719.png)
![2,4-dibromo-6-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11532720.png)
![methyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11532723.png)
